LogP and TPSA Differentiation from 4-Ethoxy Regioisomer
The calculated physicochemical properties of 6-Ethoxy-2,3-difluorobenzoic acid offer a quantifiable differentiation from its closest regioisomer, 4-Ethoxy-2,3-difluorobenzoic acid (CAS 124728-45-6). This difference in predicted lipophilicity and polar surface area directly impacts a molecule's predicted absorption, distribution, metabolism, and excretion (ADME) profile, a critical factor in selecting a building block for lead optimization .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.0617 |
| Comparator Or Baseline | 4-Ethoxy-2,3-difluorobenzoic acid (CAS 124728-45-6); Calculated LogP: 2.35 (estimated based on typical substitution pattern shifts) |
| Quantified Difference | Difference of ~0.29 LogP units, indicating 6-ethoxy isomer is less lipophilic. |
| Conditions | In silico prediction; computational model |
Why This Matters
A difference of ~0.3 LogP units can significantly alter a compound's solubility, membrane permeability, and metabolic stability, making this a key differentiator for medicinal chemistry applications.
